2,4-Pentadienoic acid

Organic synthesis Preservative chemistry Physicochemical profiling

Researchers developing LC-MS/MS methods for valproic acid (VPA) hepatotoxicity biomarkers require the exact unsubstituted 2,4-pentadienoic acid backbone-substitution with 4-pentenoic or sorbic acid yields invalid retention times and mass transitions. This compound also serves as the required core scaffold for RXR-selective retinoid agonists (U.S. Patent 6,145,722) and platelet aggregation inhibitors (EP 0241328 B1). • Enables accurate quantification of (E)-2-propyl-2,4-pentadienoic acid via its characteristic 2,4-diene UV chromophore. • Supplied stabilized with hydroquinone to prevent spontaneous polymerization, ensuring reproducible Diels-Alder and conjugate addition outcomes. • Typical purity ≥97% (T); solubility 0.5 g/10 mL in 1 M NaOH. Ships ambient, storage at -20°C.

Molecular Formula C5H6O2
Molecular Weight 98.10 g/mol
CAS No. 626-99-3
Cat. No. B1218439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Pentadienoic acid
CAS626-99-3
Molecular FormulaC5H6O2
Molecular Weight98.10 g/mol
Structural Identifiers
SMILESC=CC=CC(=O)O
InChIInChI=1S/C5H6O2/c1-2-3-4-5(6)7/h2-4H,1H2,(H,6,7)/b4-3-
InChIKeySDVVLIIVFBKBMG-ARJAWSKDSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Pentadienoic Acid (CAS 626-99-3): Procurement Specifications and Core Chemical Profile


2,4-Pentadienoic acid (C₅H₆O₂; MW 98.10 g/mol; CAS 626-99-3) is a short-chain conjugated dienoic monocarboxylic acid characterized by double bonds at positions 2 and 4 of the pentenoic backbone [1]. As a member of the α,β-unsaturated carboxylic acid family, it is supplied commercially as a stabilized solid (mp 69–72°C) containing hydroquinone inhibitor, with typical purities ranging from ≥95% to ≥97.0% (T) and solubility of 0.5 g/10 mL in 1 M NaOH . The compound is recognized under IUPAC as (2E)-penta-2,4-dienoic acid and appears in authoritative chemical registries including the NIST Chemistry WebBook and PubChem [1][2].

Why 2,4-Pentadienoic Acid Cannot Be Replaced by Generic In-Class Compounds


Substitution of 2,4-pentadienoic acid with ostensibly similar short-chain unsaturated acids is scientifically invalid due to three interdependent differentiating factors: (1) The exact C5 conjugated diene geometry confers a distinct electron distribution and reactivity profile that shorter (e.g., 2,4-butadienoic acid) or longer (e.g., sorbic acid, C6) homologs do not replicate, critically affecting Diels–Alder regioselectivity and conjugate addition outcomes ; (2) The compound serves as the unsubstituted core scaffold for a proprietary class of retinoid X receptor (RXR)-selective agonists and platelet aggregation inhibitors wherein the precise pentadienoic acid backbone—without alkyl substitution at C2—is required for target binding, as documented in Allergan patent families [1]; and (3) In metabolic and toxicological studies of valproic acid (VPA), the 2,4-pentadienoic acid framework (specifically the 2-propyl-substituted derivative) is the definitive reactive intermediate responsible for hepatotoxicity, making the parent acid essential as a reference standard for mechanistic elucidation and analytical method development [2].

Quantitative Differentiation Evidence for 2,4-Pentadienoic Acid: Comparative Data for Scientific Selection


C5 vs. C6 Homolog Comparison: Molecular Weight, Hydrophobicity, and Conjugated System Length Distinction

2,4-Pentadienoic acid (C5) exhibits a molecular weight of 98.10 g/mol compared to 112.13 g/mol for its C6 homolog sorbic acid (2,4-hexadienoic acid), representing a 12.5% lower molecular mass that directly influences molar reactivity and solubility . The pKa (predicted) of 2,4-pentadienoic acid is 4.47±0.10, whereas sorbic acid has an experimentally determined pKa of approximately 4.76 . This ~0.3 unit pKa difference translates to a roughly 2-fold difference in undissociated acid fraction at typical formulation pH ranges, affecting antimicrobial efficacy and membrane permeability . Additionally, 2,4-pentadienoic acid contains one fewer methylene unit, reducing its topological polar surface area (TPSA = 37.30 Ų) relative to sorbic acid, which alters logP and distribution behavior [1].

Organic synthesis Preservative chemistry Physicochemical profiling

Structural Requirement for Retinoid X Receptor (RXR) Selectivity: Scaffold Dependency in Allergan Patent Claims

U.S. Patent 6,145,722 (Allergan) explicitly claims 2,4-pentadienoic acid derivatives having selective activity for retinoid X (RXR) receptors, wherein the 2,4-pentadienoic acid backbone is an essential pharmacophoric element for RXR-selective agonist activity [1]. The patent specification distinguishes these compounds from retinoid acid receptor (RAR)-acting analogs, noting that RXR selectivity mitigates undesired side effects (e.g., headache, teratogenesis, mucocutaneous toxicity, hepatotoxicity) associated with broader retinoid therapy [1]. The unsubstituted 2,4-pentadienoic acid core serves as the synthetic precursor and reference scaffold for this proprietary series, and substitution of this core with alternative dienoic acid frameworks (e.g., 2,4-hexadienoic acid or substituted pentenoic acids) is not covered under the patent claims and is not demonstrated to confer the same receptor selectivity profile [1][2].

Retinoid pharmacology Nuclear receptor modulation Medicinal chemistry

Parent Scaffold for Antiplatelet Derivatives: Core Requirement in Thrombosis Prophylaxis Agents

European Patent EP 0241328 B1 and corresponding U.S. Patent 4,764,528 claim novel 2,4-pentadienoic acid derivatives as platelet aggregation inhibitors, specifically as thrombosis-prophylactic agents [1]. The patent background explicitly notes that prior art compounds such as prostaglandin I₂ (PGI₂) contain unstable vinyl ether groups with short in vivo half-lives, and carbacyclin analogs with carbon-substituted oxygen atoms failed to yield practically effective therapeutic agents [2]. The 2,4-pentadienoic acid framework provides a distinct structural template that circumvents the stability limitations of prostaglandin-based inhibitors while maintaining antiplatelet activity. Derivatives based on this core are claimed to possess 'potent antiplatelet activity' and are proposed for preventing diseases caused by platelet aggregation, including myocardial infarction and cerebral thrombosis [2].

Cardiovascular pharmacology Platelet aggregation inhibition Thrombosis prevention

Defined Reactive Metabolite Standard in Valproic Acid Hepatotoxicity Studies

The 2,4-pentadienoic acid framework constitutes the core structure of (E)-2-propyl-2,4-pentadienoic acid ((E)-2,4-diene VPA), the established hepatotoxic reactive metabolite of the anticonvulsant valproic acid (VPA) [1]. In vivo studies in rats demonstrated that administration of (E)-2,4-diene VPA (0.7 mmol/kg/day i.p. for 5 days) produced measurable hepatic microvesicular steatosis and glutathione depletion, with the N-acetylcysteine (NAC) conjugate identified as a major urinary metabolite in both rats and humans receiving VPA therapy [2]. The parent 2,4-pentadienoic acid serves as the unsubstituted analytical reference standard essential for LC-MS/MS method development, metabolite identification, and mechanistic studies of VPA-induced hepatotoxicity. Alternative unsaturated acids lacking the 2,4-diene configuration (e.g., 4-pentenoic acid) produce distinct metabolic profiles and toxicity signatures and are not valid substitutes for this specific mechanistic work .

Drug metabolism Hepatotoxicity mechanisms Analytical toxicology

Chiral Synthesis Building Block: Documented Utility in Propargyl Ester and Modified Curtius Procedures

2,4-Pentadienoic acid has established and documented utility as a synthetic building block in two distinct preparative methods: (1) the preparation of chiral propargylester derivatives, and (2) the preparation of trans-1-N-acylamino-1,3-dienes via a modified Curtius procedure . Unlike generic α,β-unsaturated acids that may participate in a broad range of reactions, 2,4-pentadienoic acid offers the specific conjugated diene system (C=C–C=C–COOH) that enables both 1,4-conjugate addition and Diels–Alder cycloaddition pathways with predictable regioselectivity . The commercial availability of the compound in stabilized form (hydroquinone as inhibitor) at ≥97.0% (T) purity ensures that researchers obtain a consistent, polymerization-resistant material suitable for reproducible synthetic protocols .

Asymmetric synthesis Chiral building blocks Methodology development

Validated Application Scenarios for 2,4-Pentadienoic Acid Based on Evidence-Driven Selection


Analytical Reference Standard for Valproic Acid Reactive Metabolite Identification

2,4-Pentadienoic acid serves as the essential unsubstituted reference standard for laboratories developing LC-MS/MS or HPLC methods to detect and quantify (E)-2-propyl-2,4-pentadienoic acid, the hepatotoxic reactive metabolite of valproic acid (VPA) [1]. The parent acid provides the characteristic 2,4-diene UV chromophore and MS fragmentation pattern necessary for method validation and calibration. In this application, substitution with alternative unsaturated acids (e.g., 4-pentenoic acid or sorbic acid) is scientifically invalid due to distinct retention times, mass transitions, and metabolic relevance. Procurement of the exact CAS 626-99-3 compound ensures compliance with published toxicology study protocols and enables accurate quantification of VPA-related hepatotoxicity biomarkers .

Medicinal Chemistry Scaffold for RXR-Selective Retinoid Development

As explicitly claimed in U.S. Patent 6,145,722, the 2,4-pentadienoic acid backbone is the required core scaffold for synthesizing RXR-selective retinoid agonists with reduced side-effect profiles relative to non-selective retinoids [2]. Medicinal chemistry teams developing novel RXR modulators for dermatological, oncological, or metabolic indications require the unsubstituted parent acid as the starting material for structure–activity relationship (SAR) exploration. Use of C6 homologs (e.g., sorbic acid) or C4 analogs (e.g., 2,4-butadienoic acid) yields compounds outside the patent-claimed chemical space and is not supported by the published receptor selectivity data associated with the 2,4-pentadienoic acid series [3].

Conjugated Diene Building Block for Stereoselective Organic Synthesis

The specific conjugated diene system (C=C–C=C–COOH) of 2,4-pentadienoic acid enables two documented synthetic applications: preparation of chiral propargyl esters and synthesis of trans-1-N-acylamino-1,3-dienes via modified Curtius procedures . Organic synthesis laboratories requiring a defined α,β,γ,δ-unsaturated acid with predictable 1,4-conjugate addition and Diels–Alder regioselectivity should procure 2,4-pentadienoic acid specifically, as the published reaction protocols and yields are validated for this exact compound. The commercial supply includes hydroquinone stabilizer to prevent spontaneous polymerization during storage, a critical specification for reproducible synthetic outcomes .

Precursor for Antiplatelet Agent Synthesis in Thrombosis Research

As disclosed in European Patent EP 0241328 B1 and U.S. Patent 4,764,528, 2,4-pentadienoic acid serves as the core precursor for synthesizing novel platelet aggregation inhibitors intended as thrombosis-prophylactic agents [4]. These derivatives were developed to address the stability limitations of prostaglandin-based inhibitors (short in vivo half-life due to labile vinyl ether groups) and the insufficient efficacy of carbacyclin analogs. Researchers pursuing next-generation antithrombotic agents with improved pharmacokinetic profiles require the authentic 2,4-pentadienoic acid starting material to generate compounds within this patented chemical series [4].

Technical Documentation Hub

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